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molecular formula C11H10O4 B1314195 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid CAS No. 85680-64-4

3-Methoxy-4-(prop-2-ynyloxy)benzoic acid

Cat. No. B1314195
M. Wt: 206.19 g/mol
InChI Key: JQBULVBEPSHSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902400B2

Procedure details

To 50 ml of methanol were added 13.2 g of 2-propynyl 4-(2-propynyloxy)-3-methoxybenzoate and 40 ml of 15% aqueous sodium hydroxide solution, and the mixture obtained was stirred at room temperature for 8 hours and at 50° C. for 2 hours. Then, the reaction mixture was added to hydrochloric acid for acidification. Crystals precipitated were collected by filtration and dried to obtain 12.0 g of 4-(2-propynyloxy)-3-methoxybenzoic acid represented by the formula:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-propynyl 4-(2-propynyloxy)-3-methoxybenzoate
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([O:11]CC#C)=[O:10])=[CH:7][C:6]=1[O:17][CH3:18])[C:2]#[CH:3].[OH-].[Na+].Cl>CO>[CH2:1]([O:4][C:5]1[CH:16]=[CH:15][C:8]([C:9]([OH:11])=[O:10])=[CH:7][C:6]=1[O:17][CH3:18])[C:2]#[CH:3] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-propynyl 4-(2-propynyloxy)-3-methoxybenzoate
Quantity
13.2 g
Type
reactant
Smiles
C(C#C)OC1=C(C=C(C(=O)OCC#C)C=C1)OC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 8 hours and at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture obtained
CUSTOM
Type
CUSTOM
Details
Crystals precipitated
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C#C)OC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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